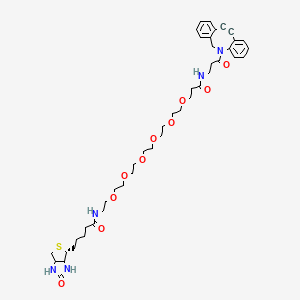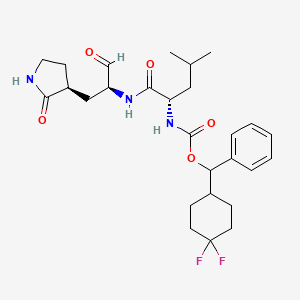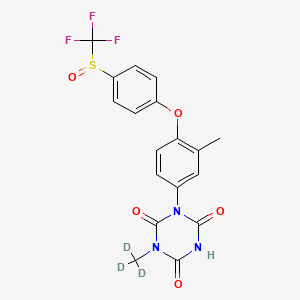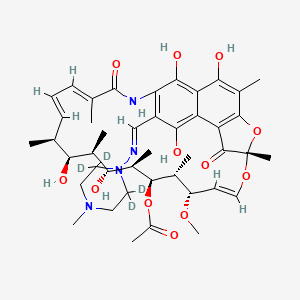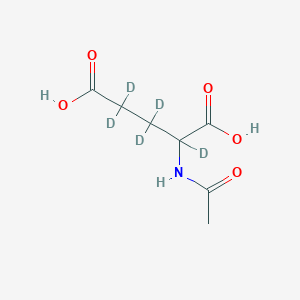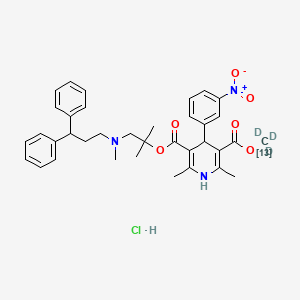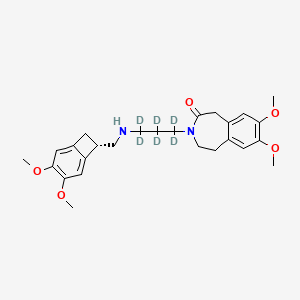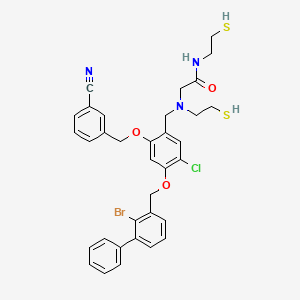
N2S2-Cbmbc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2S2-Cbmbc, also known as N2S2 bromo-benzyl ether derivative, is a chemical compound that acts as a ligand. It is used in the formation of 99m Technetium-labelled complexes, which can be applied as imaging agents for detecting PD-L1 expression in tumors. This compound allows for real-time, comprehensive, and convenient detection of PD-L1 levels, overcoming the limitations of traditional immunohistochemical methods .
準備方法
The preparation of N2S2-Cbmbc involves the synthesis of the N2S2 bromo-benzyl ether derivative. The synthetic route typically includes the reaction of bromo-benzyl ether with N2S2 ligands under specific conditions to form the desired compound. The reaction conditions involve controlled temperature and pressure to ensure the formation of the complex. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
化学反応の分析
N2S2-Cbmbc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The bromo-benzyl ether group can undergo substitution reactions with nucleophiles to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N2S2-Cbmbc has several scientific research applications, including:
Chemistry: Used as a ligand in the formation of metal complexes for various chemical analyses.
Biology: Applied in the detection of PD-L1 expression in biological samples, aiding in cancer research.
Medicine: Utilized as an imaging agent for tumor detection, providing real-time data on PD-L1 levels.
Industry: Employed in the development of diagnostic tools and imaging agents for medical applications
作用機序
The mechanism of action of N2S2-Cbmbc involves its role as a ligand in the formation of 99m Technetium-labelled complexes. These complexes bind to PD-L1 proteins expressed on tumor cells, allowing for the detection of PD-L1 levels through imaging techniques. The molecular targets include PD-L1 proteins, and the pathways involved are related to the immune response and tumor detection .
類似化合物との比較
N2S2-Cbmbc is unique due to its ability to form 99m Technetium-labelled complexes for imaging purposes. Similar compounds include other N2S2 derivatives and bromo-benzyl ether derivatives, which may have different applications and properties. The uniqueness of this compound lies in its specific use for PD-L1 detection and imaging .
Similar compounds include:
- N2S2 bromo-benzyl ether derivatives
- Other N2S2 ligands
- Bromo-benzyl ether derivatives
特性
分子式 |
C34H33BrClN3O3S2 |
|---|---|
分子量 |
711.1 g/mol |
IUPAC名 |
2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methyl-(2-sulfanylethyl)amino]-N-(2-sulfanylethyl)acetamide |
InChI |
InChI=1S/C34H33BrClN3O3S2/c35-34-27(10-5-11-29(34)26-8-2-1-3-9-26)23-42-32-18-31(41-22-25-7-4-6-24(16-25)19-37)28(17-30(32)36)20-39(13-15-44)21-33(40)38-12-14-43/h1-11,16-18,43-44H,12-15,20-23H2,(H,38,40) |
InChIキー |
IYHXDWWOGKOFEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN(CCS)CC(=O)NCCS)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



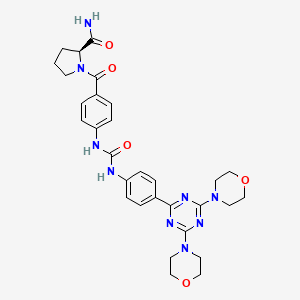
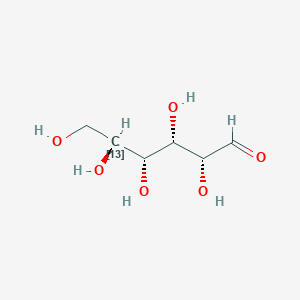
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
